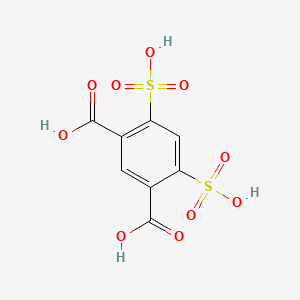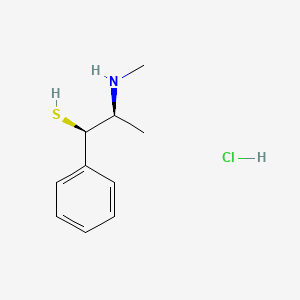
1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a thiol group, which is known for its reactivity, and a phenyl group, which contributes to its aromatic properties. The presence of a methylamino group further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and methylamine.
Formation of Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to thiol addition, where a thiol group is introduced to the molecule.
Chiral Resolution: The resulting compound is resolved into its chiral forms using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from reduction of the carbonyl group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:
Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.
Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.
Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-(methylamino)-1-phenyl-1-propanol: Shares a similar structure but lacks the thiol group.
(2S)-2-(methylamino)-1-propanol: Similar backbone but different functional groups.
(1R,2R)-2-(methylamino)-1-(4-methylphenyl)-1-propanol: Contains a methyl-substituted phenyl group.
Uniqueness
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable for applications requiring thiol-specific interactions.
Propiedades
Número CAS |
2784-28-3 |
|---|---|
Fórmula molecular |
C10H16ClNS |
Peso molecular |
217.76 g/mol |
Nombre IUPAC |
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |
Clave InChI |
WRDBTVCAPYYJDC-GNAZCLTHSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)S)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


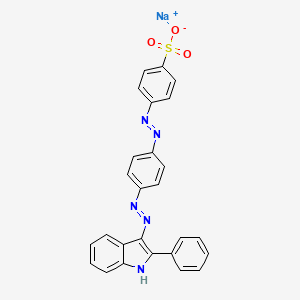
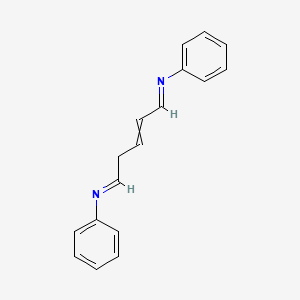
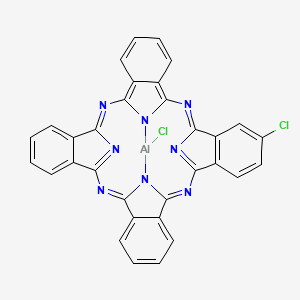
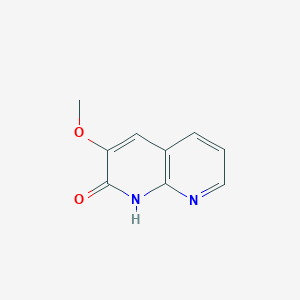
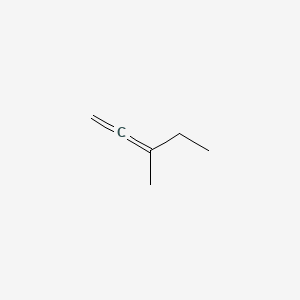
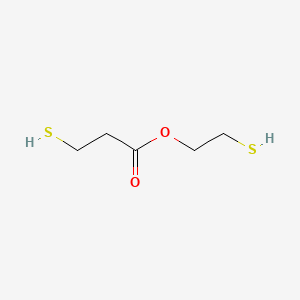
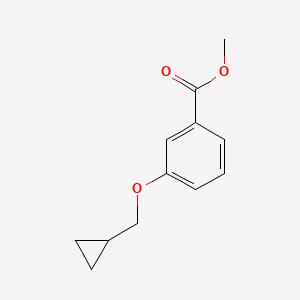
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
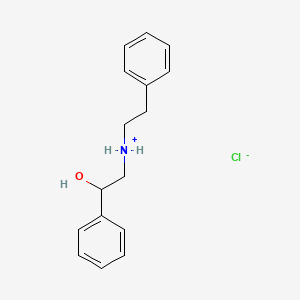


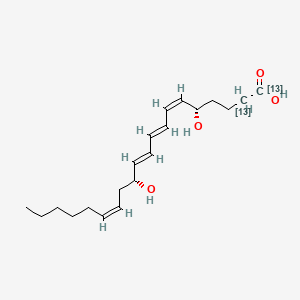
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
